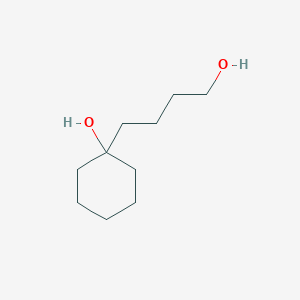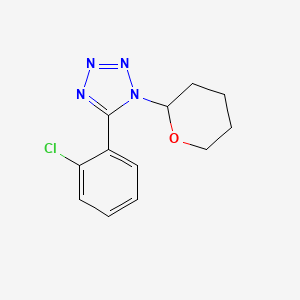
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperazine ring substituted with a chloroacetyl group and a benzonitrile moiety, making it a versatile intermediate in organic synthesis and a candidate for biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may require catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.
Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify its electronic properties.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide, while oxidation may produce a ketone or carboxylic acid derivative .
Aplicaciones Científicas De Investigación
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile exerts its effects involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. This interaction can disrupt normal cellular functions, making the compound useful in studying biological pathways and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-Chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound shares the chloroacetyl-piperazine core but includes a quinazoline moiety, offering different biological activities.
Bilastine: Although structurally different, bilastine also contains a piperazine ring and is used as an antihistamine.
Uniqueness
4-(4-(2-Chloroacetyl)piperazin-1-yl)benzonitrile is unique due to its combination of a chloroacetyl group and a benzonitrile moiety, which provides a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications .
Propiedades
Fórmula molecular |
C13H14ClN3O |
|---|---|
Peso molecular |
263.72 g/mol |
Nombre IUPAC |
4-[4-(2-chloroacetyl)piperazin-1-yl]benzonitrile |
InChI |
InChI=1S/C13H14ClN3O/c14-9-13(18)17-7-5-16(6-8-17)12-3-1-11(10-15)2-4-12/h1-4H,5-9H2 |
Clave InChI |
KIACXTGFZZSWSH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)C#N)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d]oxazol-5-yl)cyclopropanecarboxylic acid](/img/structure/B8438891.png)

![5-benzyl-3-methyl-6-propyl-5H-isothiazolo[5,4-d]pyrimidin-4-one](/img/structure/B8438902.png)


![5,5-dimethyl-8-nitro-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B8438930.png)








